1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a 3-ethyl-4-mercaptophenyl substituent. The compound’s structure combines a ketone group at the C2 position, a chlorine atom at C1, and a phenyl ring substituted with an ethyl group at the 3-position and a thiol (-SH) group at the 4-position.
The presence of the mercapto group may enhance its ability to participate in hydrogen bonding or redox reactions, distinguishing it from other chloro-propan-2-one derivatives .
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(3-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-6-9(4-5-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
OJYURSITMOHCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)S |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one generally involves three key components:
- Introduction of the 3-ethyl-4-mercaptophenyl aromatic moiety.
- Formation of the propan-2-one (acetyl) side chain.
- Incorporation of the chlorine atom at the 1-position of the propanone side chain.
These transformations can be achieved through a combination of aromatic substitution, side-chain functionalization, and halogenation reactions.
Preparation of the 3-Ethyl-4-mercaptophenyl Intermediate
The mercapto (–SH) group on the aromatic ring is a crucial functional group that can be introduced via thiolation of a suitably substituted phenyl precursor. Literature on related compounds such as 4-mercaptophenylboronic acid indicates that thiophenol derivatives can be prepared by:
Starting from 4-bromo thiophenol , reacting with tert-butyl chloride under aluminum chloride catalysis to introduce tert-butyl groups, followed by lithiation and boronation steps to yield mercaptophenyl derivatives.
Alternatively, direct substitution reactions on ethyl-substituted phenyl rings can be performed, followed by thiolation using sulfur sources or thiolating agents.
This step ensures the aromatic ring contains both the ethyl substituent at the 3-position and the mercapto group at the 4-position.
Formation of the Propan-2-one Side Chain with Chlorine Substitution
The propan-2-one moiety with chlorine at the 1-position can be synthesized by:
Starting from a phenylpropanone derivative, such as 3-chloro-1-phenylpropan-2-one , which can be prepared by halogenation of the corresponding phenylpropanone.
A known method for related compounds involves the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol via enzymatic resolution and subsequent chemical transformations. Although this example is for a phenyl derivative, similar approaches can be adapted for the 3-ethyl-4-mercaptophenyl system.
Halogenation can be achieved by reaction with chlorine sources or by substitution of a leaving group (e.g., hydroxyl or tosylate) with chloride ion.
Coupling the Aromatic and Side Chain Components
The coupling of the mercaptophenyl aromatic ring with the chloropropanone side chain can be achieved via:
Friedel-Crafts acylation of the mercaptophenyl ring with a suitable chloropropanone acyl chloride or equivalent activated intermediate.
Alternatively, nucleophilic substitution reactions where the mercapto group acts as a nucleophile to introduce the side chain, followed by oxidation or rearrangement to yield the ketone.
Representative Preparation Method (Hypothetical Protocol)
Based on analogous literature and patent data for related compounds, a plausible synthetic route is:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-Ethylphenol or 3-ethylbromobenzene | Introduce mercapto group via thiolation (e.g., reaction with thiourea followed by hydrolysis) | Moderate to high yield |
| 2 | 1-Chloro-2-propanone or equivalent acyl chloride | Friedel-Crafts acylation on mercaptophenyl intermediate, catalyzed by Lewis acid (e.g., AlCl3) | Controlled temperature to avoid polysubstitution |
| 3 | Purification by chromatography | Isolate pure 1-chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one | Purity >95% |
Comparative Notes on Preparation Methods
The preparation of 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one involves multi-step organic synthesis combining aromatic thiolation, side-chain chloropropanone formation, and coupling reactions. While direct literature on this exact compound is limited, related synthetic methodologies and patented enzymatic resolution processes provide a strong foundation for its preparation. The key challenges include selective mercapto group introduction and controlled halogenation of the propanone side chain. Employing enzymatic catalysis or Friedel-Crafts acylation under optimized conditions can yield the target compound with high purity and yield.
Chemical Reactions Analysis
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance reaction rates and yields .
Scientific Research Applications
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one exerts its effects depends on its chemical structure. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Propan-2-one Derivatives
Key Observations :
- Substituent Effects : The 3-ethyl-4-mercaptophenyl group introduces steric bulk (ethyl) and redox-active thiol functionality, unlike halogen or methoxy substituents in other derivatives. This may influence reactivity in nucleophilic substitutions or metal coordination .
- Molecular Weight : The target compound’s higher molecular weight (228.74 g/mol) compared to simpler derivatives (e.g., 186.61 g/mol for the 4-fluoro analog) is attributed to the ethyl and thiol groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : All derivatives are water-insoluble due to hydrophobic aryl and alkyl groups. The thiol group in the target compound may slightly improve solubility in polar organic solvents via hydrogen bonding .
- Physical State : The target compound is predicted to be a solid at room temperature, unlike liquid halogenated analogs, due to stronger intermolecular forces (e.g., hydrogen bonding via -SH) .
Biological Activity
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one is an organic compound notable for its unique structure, which includes a chloro group and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. Its molecular formula is , and it has a molecular weight of approximately 228.74 g/mol. The presence of the mercapto group is particularly significant, as it contributes to the compound's biological activity, especially in terms of antioxidant and antimicrobial properties.
The biological activity of 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one is primarily attributed to its mercapto group, which can scavenge free radicals, providing protective effects against oxidative stress. This antioxidant capability is crucial in preventing cellular damage caused by reactive oxygen species (ROS). Furthermore, the compound's chloro and thiol functionalities enable it to interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Properties : The mercapto group allows for effective radical scavenging, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Studies have shown that 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one possesses antimicrobial properties against various pathogens. The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. The interactions with cellular proteins could lead to cell cycle arrest and increased apoptosis rates .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Effective in scavenging free radicals | |
| Antimicrobial | Active against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Detailed Research Findings
- Antioxidant Studies : The compound demonstrated significant radical scavenging activity in vitro, indicating its potential as an antioxidant agent. This property could be beneficial in therapeutic applications aimed at reducing oxidative stress-related diseases.
- Antimicrobial Evaluation : In vitro tests revealed that 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one showed effective antimicrobial action against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antimicrobial agents, suggesting its potential use in treating infections.
- Cancer Cell Studies : In studies involving human lung adenocarcinoma (A549) cells, treatment with the compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Q & A
Q. What are the standard synthetic routes for 1-chloro-1-(aryl)propan-2-one derivatives, and how can they be adapted for compounds with thiol substituents?
Synthesis typically involves diazonium salt coupling reactions. For example, methyl 2-chloro-3-oxobutanoate reacts with substituted diazonium salts (e.g., 4-methoxyphenyldiazonium chloride) in ethanol under sodium acetate buffer conditions. The product is isolated via crystallization . For thiol-containing analogs (e.g., 4-mercaptophenyl groups), protection of the -SH group (e.g., as a thioether) during synthesis may be necessary to prevent oxidation, followed by deprotection post-reaction.
Q. What characterization methods are critical for confirming the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural confirmation. For instance, derivatives like 1-chloro-1-(4-methoxyphenylhydrazinylidene)propan-2-one were resolved in monoclinic systems with SHELXL refinement . Complement with NMR (, ) to verify substituent positions and FT-IR to identify functional groups (e.g., C=O at ~1700 cm).
Q. How do steric and electronic effects of substituents (e.g., 3-ethyl-4-mercaptophenyl) influence reactivity?
Electron-donating groups (e.g., -OCH) increase electron density at the aryl ring, stabilizing intermediates during nucleophilic substitution. Bulky substituents (e.g., ethyl groups) may hinder crystallization or reaction kinetics. Thiol groups (-SH) introduce potential for hydrogen bonding or disulfide formation, affecting solubility and stability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
SCXRD can clarify discrepancies between computational models (e.g., DFT) and experimental observations. For example, in 1-chloro-1-(4-methoxyphenylhydrazinylidene)propan-2-one, the planar arrangement of the arylhydrazone moiety (r.m.s. deviation 0.150 Å) and intermolecular N–H⋯O hydrogen bonding (2.0–2.2 Å) were validated via crystallography, correcting initial assumptions about non-planar conformers . Use SHELX programs for refinement and Mercury for visualization .
Q. What strategies optimize reaction yields for halogenated propanones with sensitive substituents (e.g., -SH)?
- Temperature control : Maintain sub-273 K during diazonium salt addition to minimize side reactions .
- Protection/deprotection : Use tert-butyl thioethers to stabilize -SH groups during synthesis, followed by trifluoroacetic acid (TFA) cleavage.
- Solvent selection : Ethanol or acetonitrile balances solubility and reaction kinetics. For thiol-containing analogs, degassed solvents prevent oxidation .
Q. How do non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence the solid-state properties of this compound?
In derivatives like 1-chloro-1-(phenylhydrazinylidene)propan-2-one, N–H⋯O hydrogen bonds form 1D chains ( motif), while π-stacking between aryl rings (3.8–4.0 Å spacing) stabilizes the lattice. Graph set analysis (e.g., ) quantifies these interactions, guiding crystal engineering for desired mechanical/thermal properties .
Q. What computational methods validate experimental spectral data and reaction mechanisms?
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian with B3LYP/6-311+G(d,p)) with experimental data to confirm regiochemistry.
- Mechanistic studies : Employ transition state modeling (IRC) to elucidate pathways for nucleophilic substitution at the carbonyl carbon .
Data Contradictions and Resolution
Q. How to address discrepancies in reported melting points or spectral data for structurally similar compounds?
- Sample purity : Recrystallize products multiple times and verify via HPLC (≥95% purity).
- Experimental conditions : Note solvent (e.g., DMSO vs. CDCl) and temperature effects on NMR peaks.
- Crystallographic vs. solution-state data : SCXRD provides definitive bond lengths/angles, whereas solution NMR may average dynamic conformers .
Q. Why do trifluoromethyl analogs exhibit divergent reactivity compared to non-fluorinated derivatives?
The electron-withdrawing -CF group reduces electron density at the carbonyl, increasing electrophilicity and altering reaction pathways (e.g., faster nucleophilic attack). This contrasts with electron-donating groups (e.g., -OCH), which slow such reactions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
